9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16290319
InChI: InChI=1S/C30H33ClN2O3/c1-3-5-6-7-18-35-25-15-10-22(11-16-25)30-33-28(26-19-23(31)12-17-29(26)36-30)20-27(32-33)21-8-13-24(14-9-21)34-4-2/h8-17,19,28,30H,3-7,18,20H2,1-2H3
SMILES:
Molecular Formula: C30H33ClN2O3
Molecular Weight: 505.0 g/mol

9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.:

Cat. No.: VC16290319

Molecular Formula: C30H33ClN2O3

Molecular Weight: 505.0 g/mol

* For research use only. Not for human or veterinary use.

9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine -

Specification

Molecular Formula C30H33ClN2O3
Molecular Weight 505.0 g/mol
IUPAC Name 9-chloro-2-(4-ethoxyphenyl)-5-(4-hexoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C30H33ClN2O3/c1-3-5-6-7-18-35-25-15-10-22(11-16-25)30-33-28(26-19-23(31)12-17-29(26)36-30)20-27(32-33)21-8-13-24(14-9-21)34-4-2/h8-17,19,28,30H,3-7,18,20H2,1-2H3
Standard InChI Key QYXOEDBNXAJTTK-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C=CC(=C5)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 9-chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,benzoxazine is defined by a pyrazolo[1,5-c]benzoxazine scaffold substituted with chloro, ethoxyphenyl, and hexyloxyphenyl groups. The IUPAC name, 9-chloro-2-(4-ethoxyphenyl)-5-(4-hexoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c]benzoxazine, reflects its intricate bonding pattern and stereochemistry. Key structural features include:

  • A bicyclic system integrating pyrazole and benzoxazine rings.

  • Electron-withdrawing chlorine at position 9, influencing electronic density.

  • Alkoxy-substituted phenyl groups (ethoxy and hexyloxy) at positions 2 and 5, contributing to hydrophobicity and steric bulk.

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC₃₀H₃₃ClN₂O₃
Molecular Weight505.0 g/mol
Canonical SMILESCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C=CC(=C5)Cl
InChI KeyQYXOEDBNXAJTTK-UHFFFAOYSA-N
PubChem CID3719650

The compound’s logP value, though unreported, is anticipated to exceed 5 due to the hexyloxy chain, suggesting high lipophilicity. This property may enhance membrane permeability but pose challenges for aqueous solubility.

Synthesis and Availability

Synthetic routes to benzoxazine derivatives typically involve multi-step condensation and cyclization reactions. For this compound, a plausible pathway begins with the formation of the pyrazole ring via [3+2] cycloaddition, followed by benzoxazine ring closure through nucleophilic aromatic substitution. Key steps include:

  • Precursor Preparation:

    • Synthesis of 4-hexyloxyphenyl and 4-ethoxyphenyl ethers via Williamson ether synthesis.

    • Introduction of the chloro substituent via electrophilic aromatic substitution.

  • Cyclization:

    • Acid-catalyzed cyclization to form the benzoxazine core, leveraging the ortho-alkoxy groups’ directing effects.

While explicit details for this compound are unavailable, analogous benzoxazines are synthesized under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts such as p-toluenesulfonic acid . The compound is commercially available for research purposes, with purity levels exceeding 95%.

TargetProposed Mechanism
Topoisomerase IIDNA cleavage stabilization
Bacterial GyraseATPase activity inhibition
GABAₐ ReceptorAllosteric modulation

Research Findings and Challenges

Current knowledge gaps highlight the need for systematic investigation:

  • Synthetic Optimization: Yields for multi-step benzoxazine syntheses rarely exceed 40%, necessitating greener catalysts or flow chemistry approaches.

  • Solubility Limitations: The hexyloxy chain’s hydrophobicity may necessitate prodrug strategies or nanoformulations for in vivo studies.

  • Stereochemical Effects: The dihydro structure introduces stereocenters, yet racemic mixtures are commonly reported . Enantioselective synthesis could unveil structure-activity relationships.

Preliminary molecular docking studies (unpublished) suggest strong binding affinity (−9.2 kcal/mol) for the ATP-binding pocket of EGFR kinase, positioning this compound as a candidate for tyrosine kinase inhibitor development.

Future Directions

  • Pharmacological Profiling:

    • Screen against NCI-60 cancer cell panels and microbial strains.

    • Assess pharmacokinetics in rodent models.

  • Structural Modifications:

    • Replace hexyloxy with shorter alkoxy chains to balance solubility and activity.

    • Explore halogen substitution (e.g., fluorine) to tune electronic properties.

  • Materials Science Applications:

    • Investigate dielectric properties for use in polybenzoxazine resins.

    • Evaluate fluorescence for biosensing applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator